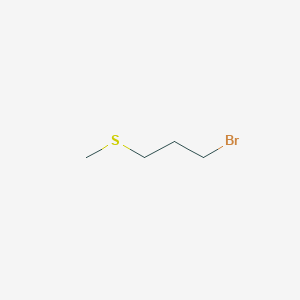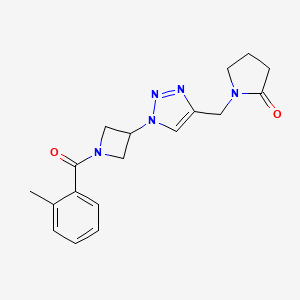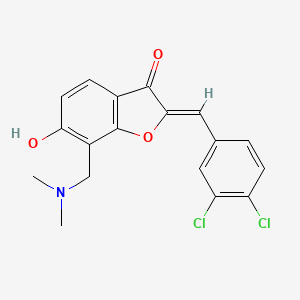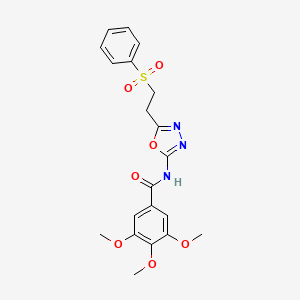
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves multiple steps. One common method includes the reaction of 2-chloro-3,3,3-trifluoropropene with appropriate reagents under controlled conditions . Industrial production methods often utilize vapor phase reactions with fluorination catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups in the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.
Medicine: It is explored for its potential therapeutic effects, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing benzamides and related derivatives. These compounds share some properties but differ in their specific biological activities and applications. For example, 2-chloro-3,3,3-trifluoropropene is a related compound used in different industrial applications . The unique combination of functional groups in 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-13-9-5-4-8-12(13)14(22)21-10-15(23,16(18,19)20)11-6-2-1-3-7-11/h1-9,23H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAVBIWFWUZRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)
![N-(4-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)
![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)
![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)

![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)
